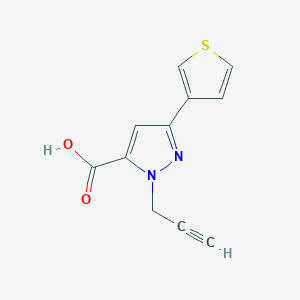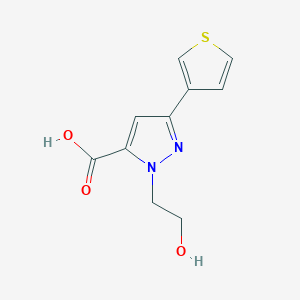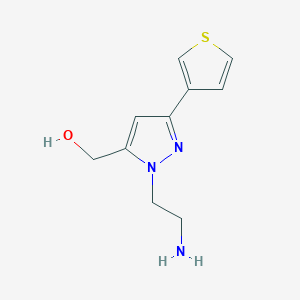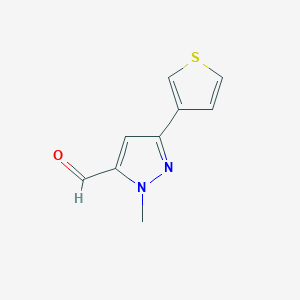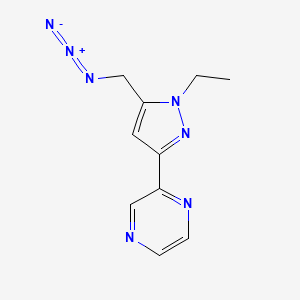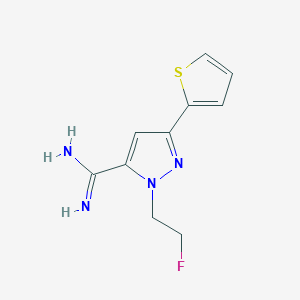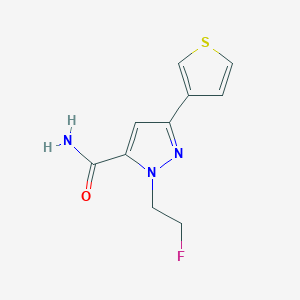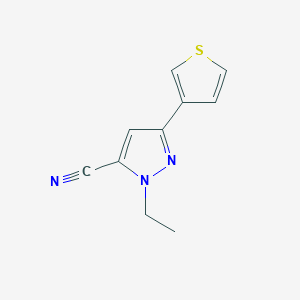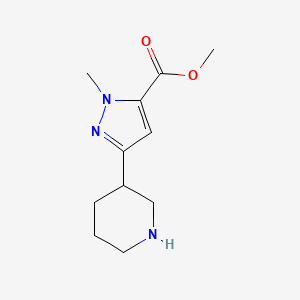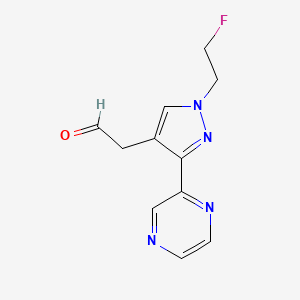
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde (2FE-PP) is a compound that has recently gained attention in the scientific community due to its unique chemical structure and potential applications in the field of synthetic chemistry. It has a wide range of uses in the laboratory, including as a reagent in organic synthesis, as a catalyst, and as a ligand for metal complexes. It has also been studied for its potential therapeutic applications, such as in anti-cancer drug development.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Researchers have synthesized various pyrazole compounds, including those with fluoro-substituted rings, and characterized their crystal structures using X-ray single crystal structure determination. These studies provide insights into the molecular structure and potential reactivity of similar compounds (Loh et al., 2013).
Antimicrobial Applications
- Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities. Such studies aim to develop new heterocyclic compounds with potential use in combating microbial infections (Al-Ghamdi, 2019).
- Other research has focused on synthesizing pyrazolines and thiazolidinones with potential antimicrobial activity, expanding the possible applications of these compounds in the medical field (Mistry, Desai, & Desai, 2016).
Photophysical and Chemosensory Properties
- The synthesis and investigation of pyrazoline derivatives as fluorescent chemosensors for metal ion detection, particularly Fe3+, highlights their potential use in environmental and analytical chemistry (Khan, 2020).
Antioxidant and DNA Binding Activities
- Some studies have explored the antioxidant activities of pyrazole derivatives, as well as their potential to bind to DNA, suggesting applications in biomedical research and possibly in the development of therapeutic agents (Kitawat & Singh, 2014).
Synthesis of Novel Heterocycles
- Research has been conducted on synthesizing novel heterocycles based on pyrazole carbaldehydes, which could have applications in developing new pharmaceuticals or materials (Baashen et al., 2017).
Fluorinated Compounds Synthesis
- Studies have also been done on synthesizing fluorinated benzothiazepines and pyrazolines, indicating potential applications in creating new compounds with unique properties (Jagadhani, Kundlikar, & Karale, 2015).
Propriétés
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-2-5-16-8-9(1-6-17)11(15-16)10-7-13-3-4-14-10/h3-4,6-8H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPSZAHXYQMBDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2CC=O)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

